

4-Bromo-3-fluoropyridine hydrochloride 2D and 3D structure

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Compound of Interest

Compound Name: 4-Bromo-3-fluoropyridine hydrochloride

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An In-depth Technical Guide to the 2D and 3D Structure of **4-Bromo-3-fluoropyridine Hydrochloride**

Introduction

4-Bromo-3-fluoropyridine hydrochloride is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, it serves as a versatile synthetic building block for the creation of more complex molecular architectures. The strategic placement of bromine and fluorine atoms on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable precursor for active pharmaceutical ingredients (APIs) and other specialty chemicals.^[1]

A comprehensive understanding of this molecule's two-dimensional (2D) topology and three-dimensional (3D) conformation is paramount for its effective utilization. The 2D structure dictates its fundamental chemical identity and reactivity patterns, while the 3D structure governs its steric profile and how it interacts with other molecules, such as biological receptors or catalysts. This guide provides a detailed exploration of the structural elucidation of **4-Bromo-3-fluoropyridine hydrochloride**, integrating spectroscopic and crystallographic techniques with computational modeling to offer a holistic view for researchers, scientists, and drug development professionals.

Chemical Identity and 2D Structure

The 2D structure, or chemical constitution, defines the atom-to-atom connectivity. For **4-Bromo-3-fluoropyridine hydrochloride**, this consists of a pyridine ring substituted with a fluorine atom at position 3 and a bromine atom at position 4. The hydrochloride salt form indicates that the basic nitrogen of the pyridine ring is protonated.

The IUPAC name for the free base is 4-bromo-3-fluoropyridine.^[2] The presence of the electronegative nitrogen atom, along with the fluorine and bromine substituents, creates a distinct electronic landscape across the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.^{[3][4]}

Table 1: Chemical and Physical Properties of 4-Bromo-3-fluoropyridine

Property	Value	Source
CAS Number	2546-52-3 (free base)	[2]
Molecular Formula	C ₅ H ₃ BrFN (free base)	[2]
Molecular Weight	175.99 g/mol (free base)	[2]
Molecular Formula (HCl Salt)	C ₅ H ₄ BrClFN	[5] [6]
Molecular Weight (HCl Salt)	212.45 g/mol	[5]
InChIKey	QBLOMVIUENUOJY- UHFFFAOYSA-N (free base)	[2]
SMILES	C1=CN=CC(=C1Br)F (free base)	[2]

| Appearance | Solid, semi-solid, or liquid; may be light yellow or pale brown |^{[6][7]} |

Below is a diagram illustrating the key structural and electronic features of the molecule.

Caption: 2D structure and principal electronic effects in 4-Bromo-3-fluoropyridine.

Spectroscopic Elucidation of the 2D Structure

Spectroscopic methods are essential for confirming the 2D structure of a synthesized molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS) provides unambiguous evidence of atom connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 4-Bromo-3-fluoropyridine, ^1H , ^{13}C , and ^{19}F NMR experiments are particularly informative. The introduction of fluorine atoms into pyridine systems leads to characteristic changes in chemical shifts and introduces complex spin-spin coupling constants.[\[8\]](#)

- ^1H NMR: The protonated pyridine ring is expected to show three distinct signals.
 - The proton at C2 (adjacent to N) will be the most deshielded. It will appear as a doublet due to coupling with the proton at C6 across the nitrogen.
 - The proton at C6 will also be a doublet, coupled to the proton at C2.
 - The proton at C5 will be the most complex signal. It will be split into a doublet by the adjacent fluorine atom ($^3\text{JH-F}$) and further split by the proton at C6 ($^3\text{JH-H}$), resulting in a doublet of doublets.
- ^{13}C NMR: Five signals are expected for the carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, F, Br). Carbon-fluorine coupling ($^1\text{JC-F}$, $^2\text{JC-F}$, etc.) will be observed, which is a key diagnostic feature. The C-F coupling constants are valuable for confirming the position of the fluorine atom.[\[9\]](#)
- ^{19}F NMR: A single signal is expected for the fluorine atom. This signal will be split by the adjacent proton at C5 ($^3\text{JF-H}$), appearing as a doublet. The chemical shift in ^{19}F NMR is highly sensitive to the electronic environment.[\[8\]](#)

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-3-fluoropyridine hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is important to avoid exchange interactions that can affect chemical shifts.[\[8\]](#)
- Data Acquisition: Record ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum to observe single lines for each carbon. A coupled spectrum can be run to observe C-F and C-H coupling constants.
- ^{19}F NMR: Acquire a proton-coupled ^{19}F spectrum.
- 2D NMR (Optional but Recommended): Perform 2D correlation experiments like COSY (^1H - ^1H), HSQC (^1H - ^{13}C), and HMBC (^1H - ^{13}C) to unambiguously assign all proton and carbon signals and confirm the connectivity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental formula. For 4-Bromo-3-fluoropyridine, the presence of bromine with its two major isotopes (^{79}Br and ^{81}Br) in a nearly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak (M^+) and fragment ions containing bromine, where two peaks of roughly equal intensity are separated by 2 Da. This pattern is a definitive signature for the presence of a single bromine atom.

Determination of the 3D Structure

While the 2D structure shows connectivity, the 3D structure describes how the atoms are arranged in space, including bond lengths, bond angles, and torsional angles. This is determined primarily through X-ray crystallography for the solid state and computational modeling for the gas phase or solvated state.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive 3D structural information for crystalline solids. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom in the crystal lattice. This yields accurate measurements of bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π - π stacking.[\[10\]](#) [\[11\]](#)

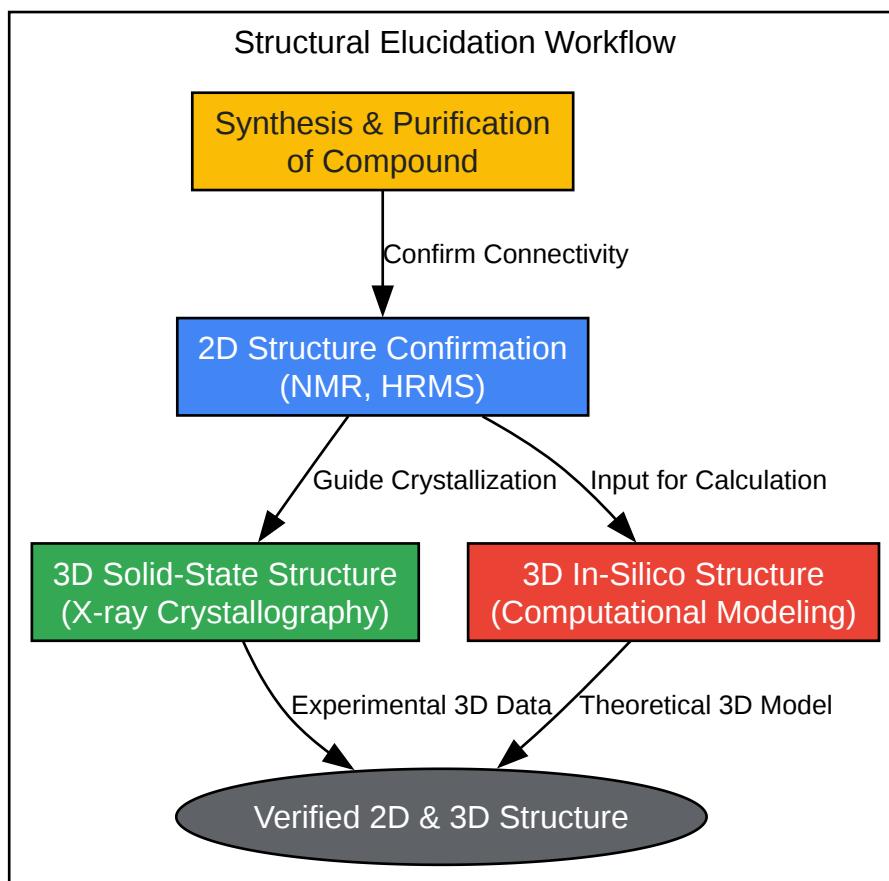
Although a specific crystal structure for **4-Bromo-3-fluoropyridine hydrochloride** is not readily available in the public domain, a general and authoritative protocol for obtaining such a

structure for a pyridine derivative can be described.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or cooling.[12]
- Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[12]
- Data Collection:
 - Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality.[12]
 - Use a single-crystal X-ray diffractometer with monochromatic X-ray radiation (e.g., Mo K α).
 - Collect a series of diffraction images as the crystal is rotated.[12]
- Structure Solution and Refinement:
 - Process the diffraction data to determine unit cell parameters and integrate reflection intensities.
 - Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.
 - Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

The resulting structure would confirm the planarity of the pyridine ring and provide precise values for C-C, C-N, C-F, and C-Br bond lengths and the angles between them.



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Caption: A generalized workflow for 2D and 3D molecular structure elucidation.

Computational Modeling

In the absence of experimental crystal data, or to complement it, computational chemistry provides powerful tools for predicting 3D structures and electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Workflow: DFT-Based Structural Analysis

- Input Structure Generation: Build the 2D structure of **4-Bromo-3-fluoropyridine hydrochloride** in a molecular modeling software package.
- Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy (most stable) 3D conformation of the molecule. A common level of theory for such

calculations is B3LYP with a basis set like 6-31+G(d,p), often including a solvent model (e.g., SM8) to simulate aqueous conditions.[13][14]

- Frequency Calculation: After optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
- Property Calculation: From the optimized geometry, various properties can be calculated:
 - Molecular Electrostatic Potential (MEP) Map: Visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting non-covalent interactions.
 - Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict reactivity.[15]
 - Simulated Spectroscopic Data: NMR chemical shifts and coupling constants can be calculated and compared with experimental data for validation.

Structural Significance in Drug Discovery

The structural features of **4-Bromo-3-fluoropyridine hydrochloride** are directly relevant to its application in drug development.

- Vectorial Substitution: The distinct electronic nature of the C-F and C-Br bonds allows for selective, stepwise reactions. The C-Br bond is more readily activated in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon or nitrogen-based substituents at the 4-position. The C-F bond is more resistant to these conditions but can be targeted for nucleophilic aromatic substitution.
- Modulation of Physicochemical Properties: The fluorine atom is often used as a "bioisostere" for a hydrogen atom. Its introduction can significantly alter a molecule's properties by:
 - Increasing metabolic stability by blocking sites of oxidative metabolism.
 - Modifying pKa, which affects the ionization state and solubility.

- Enhancing binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[8]
- Scaffold Rigidity: The planar, aromatic nature of the pyridine ring provides a rigid scaffold, which is often desirable in drug design to reduce the entropic penalty upon binding to a target.

Safety and Handling

4-Bromo-3-fluoropyridine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.

- Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[16][17] It causes skin and serious eye irritation and may cause respiratory irritation.[17][18]
- Handling:
 - Use only in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]
 - Avoid breathing dust, fumes, or vapors.[18]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[16]

Conclusion

The structural characterization of **4-Bromo-3-fluoropyridine hydrochloride** is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR and mass spectrometry are indispensable for confirming the 2D chemical structure, providing clear evidence of atomic connectivity and elemental composition. For the 3D structure, single-crystal X-ray diffraction offers unparalleled accuracy in the solid state, while computational modeling provides critical insights into the molecule's conformational preferences and electronic properties. A thorough understanding of both the 2D and 3D structures is fundamental for

chemists to rationally design synthetic routes and for medicinal chemists to leverage this versatile building block in the development of novel therapeutics.

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